An In-depth Technical Guide to the Chemical Structure and Properties of JWH-213
An In-depth Technical Guide to the Chemical Structure and Properties of JWH-213
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic cannabinoid JWH-213, focusing on its chemical structure, physicochemical properties, and pharmacological characteristics. The information is compiled from various scientific sources to support research and drug development activities.
Chemical Structure and Physicochemical Properties
JWH-213, with the IUPAC name (4-ethylnaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone, is a naphthoylindole-class synthetic cannabinoid.[1] It was first synthesized by John W. Huffman and his team as part of a series of compounds to explore the structure-activity relationships at the cannabinoid receptors.[1][2][3]
The chemical structure of JWH-213 is characterized by a central indole (B1671886) ring substituted at the 1-position with a pentyl chain and at the 2-position with a methyl group. The 3-position of the indole ring is connected to a naphthyl ring system via a carbonyl group. The naphthalene (B1677914) ring is further substituted with an ethyl group at the 4-position.
Chemical Structure Diagram:
Caption: Chemical structure of JWH-213.
Table 1: Physicochemical Properties of JWH-213
| Property | Value | Source |
| IUPAC Name | (4-ethylnaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone | [1] |
| CAS Number | 824959-83-3 | [1] |
| Molecular Formula | C₂₇H₂₉NO | [1] |
| Molecular Weight | 383.5 g/mol | [1] |
| Solubility | DMF: 10 mg/ml, DMSO: 5 mg/ml, Ethanol: 10 mg/ml | N/A |
| Appearance | A solution in methanol (B129727) (as commonly supplied) | N/A |
Pharmacological Properties
JWH-213 is a potent agonist at both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). Its high affinity for these receptors is a key determinant of its biological activity.
Table 2: Receptor Binding Affinities of JWH-213
| Receptor | Kᵢ (nM) | Source |
| CB1 | 1.5 | [1] |
| CB2 | 0.42 | [1] |
The data indicates that JWH-213 has a slightly higher affinity for the CB2 receptor compared to the CB1 receptor.
Signaling Pathways
As an agonist of the CB1 and CB2 receptors, both of which are G-protein coupled receptors (GPCRs), JWH-213 modulates several intracellular signaling cascades. The primary signaling pathway involves coupling to inhibitory G-proteins (Gᵢ/Gₒ).
Diagram of the Cannabinoid Receptor Signaling Pathway:
Caption: JWH-213 activated CB1/CB2 receptor signaling pathway.
Upon binding of JWH-213 to the CB1 or CB2 receptor, the associated G-protein is activated. The Gαᵢ/ₒ subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunits can modulate other downstream effectors, including ion channels (e.g., inwardly rectifying potassium channels and voltage-gated calcium channels) and the mitogen-activated protein kinase (MAPK) pathway.
Experimental Protocols
Receptor Binding Assay (Competitive Radioligand Binding)
The binding affinities (Kᵢ) of JWH-213 for the CB1 and CB2 receptors were likely determined using a competitive radioligand binding assay, a standard method in pharmacology. The following is a generalized protocol based on the methodologies described in the scientific literature for cannabinoid receptor binding assays.
Diagram of the Competitive Radioligand Binding Assay Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line expressing either human CB1 or CB2 receptors (e.g., CHO or HEK293 cells) are prepared. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.
-
Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, at pH 7.4.
-
Incubation: The cell membranes are incubated in the assay buffer with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled competitor ligand (JWH-213).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of JWH-213 that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Assays
[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins upon agonist binding to the receptor. In the presence of an agonist like JWH-213, the Gα subunit exchanges GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS. The amount of incorporated [³⁵S]GTPγS is then quantified as a measure of receptor activation.
cAMP Accumulation Assay: This assay measures the functional consequence of Gᵢ/ₒ-protein activation, which is the inhibition of adenylyl cyclase. Cells expressing the cannabinoid receptor are stimulated with forskolin (B1673556) to increase intracellular cAMP levels. The ability of an agonist like JWH-213 to inhibit this forskolin-stimulated cAMP production is then measured, typically using a competitive immunoassay or a reporter gene assay.
In Vitro Metabolism and Pharmacokinetics
Detailed in vitro metabolism and pharmacokinetic data for JWH-213 are limited. However, based on studies of other JWH compounds, it is expected to undergo extensive phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[4] Common metabolic pathways for synthetic cannabinoids include hydroxylation of the alkyl chain and the naphthyl ring, as well as N-dealkylation.[4] These metabolic transformations are crucial for the detoxification and elimination of the compound from the body. The high lipophilicity of many synthetic cannabinoids suggests that they may distribute into adipose tissue, potentially leading to longer detection windows.[5]
Conclusion
JWH-213 is a potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. Its chemical structure and pharmacological properties have been characterized through various in vitro assays. Further research is needed to fully elucidate its functional activity, metabolic fate, and in vivo pharmacokinetic and pharmacodynamic profiles to better understand its potential therapeutic applications and toxicological risks. This guide provides a foundational understanding of JWH-213 for researchers and scientists in the field of cannabinoid research and drug development.
References
- 1. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Structure-Activity Relationships for 1-Alkyl-3-(1-naphthoyl)indoles at" by John W. Huffman, Gulay Zeggin et al. [digitalcommons.kennesaw.edu]
- 3. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases [mdpi.com]
